2-chloro-N-(5-chloro-2-fluorophenyl)acetamide
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Overview
Description
2-chloro-N-(5-chloro-2-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl2FNO and a molecular weight of 222.05 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been involved in suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Biochemical Pathways
Related compounds have been implicated in the synthesis of kinesin spindle protein inhibitors . Kinesin spindle proteins play a crucial role in mitosis, and their inhibition can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight (22204 g/mol) suggests that it may have suitable properties for absorption and distribution .
Result of Action
Related compounds have shown agonistic activity at the muscarinic acetylcholine receptor subtype m1 . Agonists of this receptor can increase neuronal activity and enhance cognitive function .
Action Environment
It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Preparation Methods
The synthesis of 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide typically involves the reaction of 5-chloro-2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(5-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: It can be hydrolyzed to form corresponding acids and amines.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(5-chloro-2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-chloro-N-(5-chloro-2-fluorophenyl)acetamide can be compared with other similar compounds such as:
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar in structure but with different substitution patterns on the aromatic ring.
2-chloro-5-fluoronitrobenzene: Another fluorinated compound with different functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXESGMAGKJETDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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